REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.[CH2:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][NH:10]1.[OH-].[Na+]>CCOC(C)=O.O>[N:5]1[CH:6]=[CH:7][C:2]([N:10]2[CH2:11][CH2:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9]2)=[CH:3][CH:4]=1 |f:3.4|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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ClC1=CC=NC=C1
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Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
65.3 g
|
Type
|
reactant
|
Smiles
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C1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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After 30 min the reaction mixture was cooled to rt
|
Duration
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30 min
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Type
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EXTRACTION
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Details
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followed by extraction with AcOEt (5 times 300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
After trituration with pentane and recrystallization the title compound (30.2 g, 88%)
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Type
|
CUSTOM
|
Details
|
was obtained as a light brown crystalline material
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Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)N1CC2=CC=CC=C2CC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |